1-Methyl-3-(propan-2-yloxy)benzene

Vue d'ensemble

Description

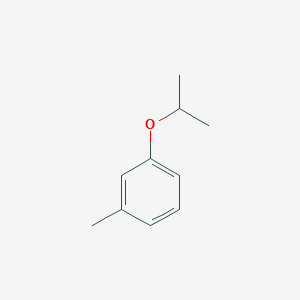

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-Isopropoxytoluene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene, where the methyl group is substituted with a propan-2-yloxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with isopropyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed:

Oxidation: Phenols, quinones.

Reduction: Alcohols, alkanes.

Substitution: Nitro, sulfo, and halo derivatives

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules.

- Solvent : It serves as a solvent in various chemical reactions due to its favorable solubility properties.

Biology

- Antimicrobial Properties : Research indicates that 1-Methyl-3-(propan-2-yloxy)benzene exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against certain bacterial strains, highlighting its applicability in developing antimicrobial agents .

- Mechanism of Action : The compound may interact with cellular membranes or enzymes, influencing their functions through π-π interactions and hydrogen bonding.

Medicine

- Drug Development : There is ongoing exploration into its potential use in drug development. The compound's structural features may allow for the design of molecules with specific pharmacological activities.

- Pharmacological Studies : Investigations into its pharmacokinetics and bioactivity are crucial for assessing its viability as a therapeutic agent.

Industry

- Production of Specialty Chemicals : this compound is utilized in manufacturing specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Drug Development

Research focused on the structure-activity relationship (SAR) of phenolic compounds indicated that derivatives of this compound exhibited promising results in inhibiting viral replication pathways. This positions the compound as a candidate for further pharmacological exploration in antiviral drug development .

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

- 1-Methoxy-3-phenyl-2-propanol

- 2-(Benzyl)-3-bromo-propan-1-ol

- 1-Ethoxy-3-phenyl-2-propanol

Comparison: 1-Methyl-3-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and materials science .

Activité Biologique

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene or m-cymene, is an organic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention for its various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound features a benzene ring substituted with a methyl group and a propan-2-yloxy group at the meta position. Its synthesis can be achieved through several methods, including Williamson ether synthesis and Friedel-Crafts alkylation. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that involve disrupting cell membrane integrity or inhibiting key metabolic pathways. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that this compound can modulate inflammatory responses by influencing the activity of enzymes involved in inflammatory pathways. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators like prostaglandins .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Modulation : It interacts with cellular targets that modulate enzyme activity related to inflammation and metabolism.

- Cell Signaling Pathways : The compound influences signaling pathways that are crucial for cell proliferation and inflammatory responses.

Further studies are ongoing to elucidate these interactions and their implications for medicinal chemistry .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(propan-2-yloxy)benzene | Propan-2-yloxy group at para position | Different substitution pattern affects reactivity |

| 1-Methyl-3-(isopropoxy)benzene | Isopropoxy instead of propan-2-yloxy | Variations in branching influence properties |

| 1-Methyl-3-(butoxy)benzene | Butoxy group instead of propan-2-yloxy | Larger alkyl group impacts solubility |

The specific arrangement of the propan-2-yloxy group at the meta position on the benzene ring gives this compound distinct chemical and physical properties compared to its analogs, influencing its reactivity and applications in industrial chemistry .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that m-cymene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as a natural preservative .

- Anti-inflammatory Mechanisms : Research published in Phytotherapy Research highlighted the compound's ability to reduce inflammation in murine models by downregulating pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .

- Toxicological Assessments : Toxicity studies have shown that while this compound is generally safe at low concentrations, further research is necessary to define its safety profile for clinical applications .

Propriétés

IUPAC Name |

1-methyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLKLSRFTPNXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499020 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19177-04-9 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.